ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(pyridin-3-yl)-4H-pyran-3-carboxylate
Overview
Description
Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(pyridin-3-yl)-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes a pyran ring fused with a pyridine ring, and various functional groups such as amino, chloromethyl, and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(pyridin-3-yl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions One common method includes the condensation of ethyl acetoacetate with 3-cyanopyridine in the presence of a base to form the pyran ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(pyridin-3-yl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted compounds depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(pyridin-3-yl)-4H-pyran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(pyridin-3-yl)-4H-pyran-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with active sites, while the pyran and pyridine rings provide structural stability and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(pyridin-3-yl)-4H-pyran-3-carboxylate
- Ethyl 6-amino-2-(methyl)-5-cyano-4-(pyridin-3-yl)-4H-pyran-3-carboxylate
- Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(pyridin-2-yl)-4H-pyran-3-carboxylate
Uniqueness
Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(pyridin-3-yl)-4H-pyran-3-carboxylate is unique due to the presence of the chloromethyl group, which provides additional reactivity and potential for further functionalization. The combination of the pyran and pyridine rings also contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 6-amino-2-(chloromethyl)-5-cyano-4-pyridin-3-yl-4H-pyran-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-2-21-15(20)13-11(6-16)22-14(18)10(7-17)12(13)9-4-3-5-19-8-9/h3-5,8,12H,2,6,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYUTPWNLBVTJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CN=CC=C2)C#N)N)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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